molecular formula C7H6ClN3S B3036544 4-Chloro-1,3-benzothiazole-2,6-diamine CAS No. 35435-50-8

4-Chloro-1,3-benzothiazole-2,6-diamine

Cat. No.: B3036544
CAS No.: 35435-50-8
M. Wt: 199.66 g/mol
InChI Key: LKBJRMULGBIBSG-UHFFFAOYSA-N
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Description

4-Chloro-1,3-benzothiazole-2,6-diamine (CAS 89640-06-2) is a benzothiazole derivative with the molecular formula C7H6ClN3S and a molecular weight of 199.66 g/mol. This compound features a benzothiazole core structure substituted with amino groups at the 2 and 6 positions and a chloro group at the 4 position, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Benzothiazole-based compounds are recognized as privileged scaffolds in drug discovery due to their diverse pharmacological activities . The presence of multiple functional groups on this scaffold allows for strategic structural modifications, enabling researchers to develop novel compounds with potential biological activity. This compound is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers handling this material should wear appropriate personal protective equipment and refer to the material safety data sheet for detailed safety information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1,3-benzothiazole-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c8-4-1-3(9)2-5-6(4)11-7(10)12-5/h1-2H,9H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKBJRMULGBIBSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1SC(=N2)N)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300373
Record name 4-Chloro-2,6-benzothiazolediamine
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Molecular Weight

199.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35435-50-8
Record name 4-Chloro-2,6-benzothiazolediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35435-50-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2,6-benzothiazolediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300373
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Chloro 1,3 Benzothiazole 2,6 Diamine

Retrosynthetic Analysis of 4-Chloro-1,3-benzothiazole-2,6-diamine

A retrosynthetic analysis of this compound suggests a strategy that sequentially disconnects the functional groups from the core benzothiazole (B30560) structure. The primary disconnections involve the C-N bonds of the amino groups, the C-Cl bond, and the thiazole (B1198619) ring itself.

A logical pathway begins with the disconnection of the 2-amino group, a common transformation, leading back to a 2-halo or 2-hydroxy-4-chloro-6-aminobenzothiazole intermediate. Further disconnection of the 6-amino group via a nitro-to-amino reduction points to a 4-chloro-6-nitrobenzothiazole precursor. The chloro group at the 4-position can be retrosynthetically removed to simplify the structure to a 6-nitro-2-aminobenzothiazole, which is a more common starting material.

The most fundamental disconnection breaks the thiazole ring, a strategy central to benzothiazole synthesis. This leads back to a substituted N-arylthiourea, specifically N-(2-chloro-5-nitrophenyl)thiourea. This precursor contains the necessary chlorine and nitro-group precursors in the correct positions on the aniline (B41778) ring, poised for cyclization to form the benzothiazole core. This thiourea (B124793) derivative can, in turn, be synthesized from the corresponding commercially available aniline, 2-chloro-5-nitroaniline, and a thiocyanate (B1210189) source. This multi-step approach allows for the systematic and controlled introduction of each required functional group.

Conventional Synthetic Routes and Precursor Chemistry

Conventional synthetic routes to substituted benzothiazoles rely on well-established chemical principles, including cyclization, halogenation, and amination reactions. The successful synthesis of this compound hinges on the careful orchestration of these steps.

Cyclization Reactions for Benzothiazole Ring Formation

The formation of the benzothiazole ring is the foundational step in the synthesis. The most common and direct method is the oxidative cyclization of N-arylthioureas, often referred to as the Hugerschoff reaction. nih.gov In a plausible route to the target molecule, the synthesis would begin with a substituted aniline.

For instance, starting with 2-chloro-5-nitroaniline, a reaction with a thiocyanate salt (such as KSCN or NH₄SCN) would form the intermediate N-(2-chloro-5-nitrophenyl)thiourea. globethesis.com This thiourea can then undergo intramolecular electrophilic cyclization, typically promoted by an oxidizing agent like bromine in an acidic medium (e.g., acetic acid), to form 2-amino-4-chloro-6-nitrobenzothiazole. nih.govnih.gov This key reaction simultaneously constructs the thiazole ring and installs the 2-amino group.

Table 1: Representative Conditions for Benzothiazole Cyclization
PrecursorReagentsConditionsProduct TypeReference
Substituted AnilinesKSCN, Br₂, Acetic Acid0-10 °C to Room Temp2-Aminobenzothiazoles nih.gov
N-ArylthioureasBr₂, ChloroformRoom Temp2-Aminobenzothiazoles scholarsresearchlibrary.com
2-AminothiophenolsAldehydes, Ketones, or Carboxylic AcidsVaries (e.g., Reflux in Toluene)2-Substituted Benzothiazoles mdpi.com

Regioselective Chlorination Strategies at Position 4

Introducing a chlorine atom specifically at the 4-position of the benzothiazole ring requires careful consideration of directing group effects and reaction conditions. If the synthesis starts from a precursor that does not already contain the chlorine atom, a direct chlorination step would be necessary. However, the electronic nature of the benzothiazole ring and its substituents can make regioselective halogenation challenging.

A more reliable strategy is to begin with a precursor that already has the chlorine atom in the desired position. As outlined in the retrosynthetic analysis, starting with 2-chloroaniline (B154045) derivatives ensures the chlorine is correctly placed at what will become the 4-position of the benzothiazole ring upon cyclization. For example, the cyclization of N-(2-chlorophenyl)thiourea yields 2-amino-4-chlorobenzothiazole. globethesis.com This approach bypasses the potential difficulties and low yields associated with the direct, regioselective chlorination of the benzothiazole nucleus itself.

Amination Reactions for 2,6-Diamine Introduction

The introduction of the two amino groups at positions 2 and 6 is achieved through distinct chemical transformations.

Introduction of the 2-Amino Group: The 2-amino group is most conveniently installed during the cyclization step. As previously described, the reaction of a substituted aniline with a thiocyanate source followed by oxidative cyclization directly yields the 2-aminobenzothiazole (B30445) scaffold. nih.govresearchgate.net This is a highly efficient and widely used method.

Introduction of the 6-Amino Group: The 6-amino group is typically introduced via the reduction of a nitro group. In the proposed synthetic route starting from 2-chloro-5-nitroaniline, the cyclization product is 2-amino-4-chloro-6-nitrobenzothiazole. The final step to obtain the target molecule is the reduction of the nitro group at the 6-position. This transformation can be achieved using a variety of standard reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst) or chemical reduction using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl), or stannous chloride (SnCl₂). nih.gov These methods are generally high-yielding and chemoselective, leaving the chloro-substituent and the heterocyclic ring intact.

Table 2: Common Reagents for Nitro Group Reduction
Reagent SystemTypical ConditionsAdvantagesReference
SnCl₂·2H₂OEthanol, RefluxMild conditions, good for sensitive substrates nih.gov
Fe / HCl or Fe / NH₄ClAqueous Ethanol, RefluxCost-effective, widely used nih.gov
H₂ / Pd-CMethanol or Ethanol, RT, atmospheric pressureClean reaction, high yield google.com

Advanced Synthetic Approaches and Process Optimization

Modern synthetic organic chemistry offers advanced catalytic methods that can provide milder reaction conditions, higher yields, and greater functional group tolerance compared to conventional routes.

Palladium-Catalyzed Coupling Reactions for C-N Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for forming carbon-nitrogen bonds. researchgate.net This methodology could be applied as an alternative route for introducing the amino groups onto a pre-formed chloro-substituted benzothiazole core.

For example, if a precursor such as 2,4,6-trichlorobenzothiazole were synthesized, a stepwise and regioselective amination could potentially be achieved. The differing reactivity of the chlorine atoms at the 2, 4, and 6 positions might allow for selective substitution. The 2-chloro position on the benzothiazole ring is often the most reactive towards nucleophilic substitution. A first amination reaction could introduce an amino group at this position. Subsequent, more forcing conditions using a suitable palladium catalyst and ligand system could then be used to introduce the second amino group at the 6-position.

This approach offers flexibility but requires careful optimization of catalysts, ligands, bases, and reaction conditions to control the regioselectivity and avoid unwanted side reactions. acs.org While more complex than the conventional route, it provides a modern alternative for constructing highly substituted benzothiazoles. acs.org

Microwave-Assisted Synthesis and Flow Chemistry Techniques

Modern synthetic chemistry has increasingly adopted microwave-assisted synthesis and flow chemistry to enhance reaction efficiency, reduce reaction times, and improve safety.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improvements in yields compared to conventional heating methods. ijpbs.comscielo.br This technique can be particularly advantageous for the synthesis of heterocyclic compounds like benzothiazoles. ias.ac.inresearchgate.net For the synthesis of a precursor to this compound, a key step such as the cyclization of a substituted thiourea could be significantly accelerated. ijpbs.com Microwave-assisted synthesis is known for its ability to rapidly heat the reaction mixture to the desired temperature, leading to uniform heating and often cleaner reactions with fewer byproducts. scielo.br

One potential microwave-assisted approach could involve the reaction of a suitably substituted aniline with a thiocyanating agent to form a thiourea intermediate, followed by an intramolecular cyclization. The use of microwave heating in a domestic oven has been reported for similar reactions, achieving completion in minutes rather than hours. ijpbs.com

Comparative Reaction Conditions for Benzothiazole Synthesis

Reaction Step Conventional Heating Microwave Irradiation Yield Improvement
Cyclization of thiourea 8-12 hours at reflux 5-15 minutes at 160W Often significant

Flow Chemistry Techniques:

Flow chemistry, or continuous-flow synthesis, offers several advantages for the synthesis of chemical compounds, including enhanced safety, scalability, and the ability to perform multistep reactions in a continuous sequence. This technique is particularly well-suited for reactions that are highly exothermic or involve hazardous reagents. While specific applications to this compound are not documented, the synthesis of condensed benzothiazoles in a multistep continuous-flow protocol has been reported. This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

A hypothetical flow process for a precursor could involve the initial formation of a substituted aniline, followed by thiocyanation and subsequent cyclization in sequential reactors. This would minimize the handling of intermediates and allow for a more automated and efficient production process.

One-Pot Multicomponent Reactions for Enhanced Efficiency

One-pot multicomponent reactions (MCRs) are highly valued in organic synthesis for their efficiency, atom economy, and ability to generate complex molecules from simple starting materials in a single synthetic operation. nanomaterchem.comnih.govnih.gov This approach avoids the need for isolation and purification of intermediates, saving time, solvents, and resources.

For the synthesis of a 2-aminobenzothiazole core, a one-pot reaction could involve the condensation of an appropriately substituted 2-aminothiophenol (B119425) with a cyanating agent. Several one-pot methods for the synthesis of benzothiazole derivatives have been reported. For instance, a microwave-assisted, one-pot synthesis of benzothiazole libraries has been achieved through the cyclocondensation of 2-aminothiophenols with aldehydes. ias.ac.in Another example is a one-pot, three-component reaction between thiols, oxalyl chloride, and 2-aminothiophenol. nih.gov

A plausible one-pot strategy for a precursor to this compound could involve the reaction of 3-chloro-2,5-diaminobenzenethiol (if available) with a source of the 2-amino group, such as cyanamide, in a single reaction vessel. This would directly construct the desired benzothiazole ring system with the required amino functionalities.

Stereoselective Synthesis of Chiral Analogues (if applicable)

The core structure of this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereoselective synthesis is not directly applicable to the synthesis of this specific compound.

However, it is possible to introduce chirality into analogues of this compound by attaching chiral substituents to the amino groups or the aromatic ring. In such cases, stereoselective synthesis would be crucial to control the spatial arrangement of atoms and obtain a single enantiomer or diastereomer.

Methods for achieving stereoselectivity in the synthesis of related heterocyclic compounds often involve:

Use of chiral starting materials: A chiral amine or other reagent could be used to introduce a stereocenter.

Chiral catalysts: Asymmetric catalysis using a chiral metal complex or an organocatalyst can be employed to favor the formation of one stereoisomer over another.

Chiral auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemical outcome of a reaction and then subsequently removed.

While no specific examples of stereoselective synthesis of chiral analogues of this compound have been found, the principles of asymmetric synthesis are well-established and could be applied to create such molecules if desired for specific applications, such as in medicinal chemistry.

Sustainable Synthesis Protocols and Green Chemistry Principles

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of benzothiazoles and other heterocyclic compounds. nih.govmdpi.comnih.govorgchemres.org

Key green chemistry principles that could be applied to the synthesis of this compound include:

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Green alternatives such as water, ethanol, or glycerol (B35011) can be used. nih.gov The synthesis of 2-arylbenzothiazoles has been reported in glycerol at ambient temperature without a catalyst. nih.gov

Catalysis: The use of catalysts can enable reactions to proceed under milder conditions and with higher selectivity, reducing energy consumption and waste. Recyclable catalysts, such as copper sulfate (B86663) in aqueous media, have been used for the synthesis of benzothiazole derivatives. orgchemres.org

Energy Efficiency: As discussed in section 2.3.2, microwave-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating. scielo.br

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. One-pot multicomponent reactions (section 2.3.3) are an excellent example of this. nanomaterchem.comnih.govnih.gov

Use of Renewable Feedstocks: While not directly applicable to the core synthesis of the benzothiazole ring from petroleum-derived precursors, subsequent modifications could potentially utilize reagents derived from renewable resources.

Application of Green Chemistry Metrics

Green Chemistry Principle Application in Benzothiazole Synthesis Potential Impact
Prevention One-pot synthesis to minimize waste. Reduced generation of byproducts and solvent waste.
Atom Economy Multicomponent reactions. Maximized incorporation of starting materials into the final product.
Less Hazardous Chemical Syntheses Use of non-toxic reagents and solvents. Improved safety for chemists and reduced environmental impact.
Designing Safer Chemicals N/A to synthesis, but a goal for the final product. Reduced toxicity of the final compound.
Safer Solvents and Auxiliaries Use of water, ethanol, or glycerol. nih.gov Reduced VOC emissions and solvent-related hazards.
Design for Energy Efficiency Microwave-assisted synthesis. scielo.br Reduced energy consumption and faster reaction times.
Use of Renewable Feedstocks Potential for substituents derived from biomass. Reduced reliance on fossil fuels.
Reduce Derivatives Avoiding protecting group chemistry. Fewer synthetic steps, reducing waste and increasing efficiency.
Catalysis Use of recyclable catalysts. orgchemres.org Reduced waste and improved reaction efficiency.
Design for Degradation N/A to synthesis, but a goal for the final product. Reduced persistence in the environment.
Real-time analysis for Pollution Prevention In-line monitoring in flow chemistry. Better control over reactions to prevent runaway reactions and byproduct formation.

By incorporating these green chemistry principles, the synthesis of this compound and its derivatives can be made more environmentally friendly and sustainable.

Advanced Molecular Characterization and Structural Elucidation of 4 Chloro 1,3 Benzothiazole 2,6 Diamine

High-Resolution Spectroscopic Techniques for Definitive Structural Assignment

Spectroscopic methods are fundamental to determining the precise connectivity and electronic environment of a molecule. For 4-Chloro-1,3-benzothiazole-2,6-diamine, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (HRMS), and Vibrational Spectroscopy would be employed to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the amine protons. The two aromatic protons on the benzene (B151609) ring (H-5 and H-7) would appear in the aromatic region, typically between 6.5 and 8.0 ppm. libretexts.orglibretexts.org Their specific chemical shifts and coupling patterns (likely appearing as singlets or narrow doublets depending on four-bond coupling) would confirm their positions relative to the chlorine and amino substituents. The protons of the two amino groups (-NH₂) at positions 2 and 6 would likely appear as broad singlets due to rapid proton exchange and quadrupolar broadening from the nitrogen atom. orgchemboulder.comntu.edu.sg These signals could range from 3 to 5 ppm for aromatic amines. orgchemboulder.com

¹³C NMR: The carbon NMR spectrum would provide complementary information. Aromatic carbons typically resonate between 110-160 ppm. libretexts.orgmdpi.com The carbon atom C-2, bonded to two nitrogen atoms and a sulfur atom within the thiazole (B1198619) ring, would be expected at a significantly downfield shift, potentially around 165-170 ppm, as seen in related structures. The carbons directly bonded to the chlorine (C-4) and amino groups (C-6) would also show characteristic shifts influenced by the electronegativity and resonance effects of these substituents.

2D-NMR Techniques: To unambiguously assign these signals, two-dimensional NMR techniques are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. While limited in this specific molecule due to the isolated aromatic protons, it would definitively confirm the absence of vicinal coupling between H-5 and H-7.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.com It would be used to definitively link the ¹H signals for H-5 and H-7 to their corresponding ¹³C signals (C-5 and C-7).

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR (ssNMR) can provide valuable information about the molecular structure in its native solid form. nih.gov It is particularly useful for studying quadrupolar nuclei like chlorine (³⁵Cl, ³⁷Cl) and nitrogen (¹⁴N), providing insights into the local electronic environment and intermolecular interactions, such as hydrogen bonding involving the amine groups. nih.govwiley.comresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-NH₂~4.5-5.5 (broad)---
5-H~7.0-7.4~115-120
6-NH₂~3.5-4.5 (broad)---
7-H~6.8-7.2~110-115
C-2---~165-170
C-4---~125-130
C-5---~115-120
C-6---~135-140
C-7---~110-115
C-3a---~145-150
C-7a---~128-133

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion with high precision, which allows for the unambiguous confirmation of its molecular formula (C₇H₆ClN₃S). Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be suitable. The isotopic pattern of the molecular ion peak would be a key diagnostic feature. Due to the presence of one chlorine atom, HRMS would show two characteristic peaks for the molecular ion [M]⁺ and [M+2]⁺ in an approximate ratio of 3:1, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Similarly, the presence of a sulfur atom contributes a smaller [M+2]⁺ peak due to the ³⁴S isotope. Analysis of the fragmentation pattern in the mass spectrum can further support the proposed structure.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions from the N-H bonds of the two primary amine groups. These typically appear as a pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations. orgchemboulder.com Other key expected absorptions include:

N-H bending: Around 1600-1650 cm⁻¹. orgchemboulder.com

Aromatic C=C stretching: Multiple bands in the 1450-1600 cm⁻¹ region.

C-N stretching: In the 1250-1350 cm⁻¹ range. orgchemboulder.com

C-Cl stretching: A strong band typically found in the 700-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and C-Cl stretches are often weak in Raman spectra, the vibrations of the aromatic ring system are typically strong, providing a clear fingerprint for the benzothiazole (B30560) core.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

Functional GroupVibration ModePredicted IR Frequency (cm⁻¹)Predicted Raman Intensity
-NH₂ (Primary Amine)Asymmetric Stretch~3400-3500Weak
-NH₂ (Primary Amine)Symmetric Stretch~3300-3400Weak
-NH₂ (Primary Amine)Scissoring Bend~1600-1650Medium
Aromatic RingC=C Stretch~1450-1600Strong
Thiazole RingRing Stretch~1300-1500Strong
C-ClStretch~700-800Medium-Weak

X-ray Crystallography for Solid-State Structural Determination

The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. If a suitable single crystal of this compound can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles. It would also reveal the planarity of the benzothiazole ring system and the orientation of the substituent groups. thieme-connect.de Furthermore, X-ray diffraction elucidates the crystal packing arrangement, showing intermolecular interactions such as hydrogen bonds between the amine groups of one molecule and the nitrogen or sulfur atoms of a neighboring molecule. These interactions are critical for understanding the solid-state properties of the compound.

Conformational Analysis via Spectroscopic and Diffraction Methods

Conformational analysis investigates the different spatial arrangements of atoms in a molecule. For this compound, the primary focus would be on the orientation of the two amino groups relative to the planar benzothiazole ring. mdpi.com

The benzothiazole ring itself is expected to be largely planar. thieme-connect.de The rotation around the C-N bonds of the amino substituents could be investigated. X-ray diffraction data would provide the most stable conformation in the crystal lattice, which is often influenced by optimizing intermolecular hydrogen bonds. Computational modeling, using methods like Density Functional Theory (DFT), can be used to calculate the energy of different rotamers and predict the most stable conformation in the gas phase, providing insight into the molecule's intrinsic structural preferences. mdpi.comresearchgate.net These computational results can then be correlated with spectroscopic data to build a comprehensive understanding of the molecule's structure and dynamics.

Theoretical and Computational Investigations of 4 Chloro 1,3 Benzothiazole 2,6 Diamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods are used to determine stable molecular geometries, analyze orbital interactions, and predict spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. scirp.orgmdpi.com For 4-Chloro-1,3-benzothiazole-2,6-diamine, DFT calculations, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional combined with a basis set such as 6-31+G(d,p), are employed to determine its most stable three-dimensional structure. scirp.orgscirp.org This process, known as geometry optimization, calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. acs.org The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure is a true energy minimum. mdpi.com

These calculations provide a precise geometric profile of the molecule. For instance, the planarity of the benzothiazole (B30560) ring system, the orientation of the amino groups, and the position of the chlorine atom are accurately determined. This structural data is the foundation for all further computational analysis.

Illustrative Optimized Geometrical Parameters for this compound Note: The following data is representative of a typical DFT calculation for a benzothiazole derivative and serves for illustrative purposes.

ParameterValue (Å or °)ParameterValue (Å or °)
Bond Lengths (Å)Bond Angles (°)
C-S1.75C-S-C89.5
C-N (thiazole)1.38S-C-N115.0
C-Cl1.74C-C-Cl120.1
C-NH₂ (at C2)1.37N-C-C (benzene)121.5
C-NH₂ (at C6)1.40H-N-H118.0

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. mdpi.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. scirp.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.com

A small energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.com For substituted benzothiazoles, the distribution of these orbitals across the molecule reveals which regions are most likely to be involved in electron transfer processes. rsc.org For this compound, the HOMO is expected to be localized primarily on the electron-rich amino groups and the benzothiazole ring, while the LUMO may be distributed across the electron-accepting thiazole (B1198619) portion of the ring system. This analysis can help predict how the molecule will interact with other reagents. rsc.org

Illustrative FMO Properties for this compound Note: The following data is representative and for illustrative purposes.

PropertyEnergy (eV)
HOMO Energy-5.85
LUMO Energy-1.95
HOMO-LUMO Gap (ΔE)3.90

The Molecular Electrostatic Potential (ESP) surface provides a visual representation of the charge distribution within a molecule. scirp.orgresearchgate.net It is mapped onto the electron density surface, using a color scale to indicate different potential values. This tool is highly effective for identifying sites susceptible to electrophilic and nucleophilic attack. scirp.orgmdpi.com

Typically, regions with a negative electrostatic potential (colored red or yellow) are electron-rich and are likely sites for electrophilic attack. In this compound, these would include the nitrogen atoms of the amino groups and the thiazole ring. mdpi.comnih.gov Conversely, regions with a positive electrostatic potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. scirp.org These are often found around the hydrogen atoms of the amino groups. nih.gov The ESP map offers a clear, intuitive guide to the molecule's intermolecular interaction patterns and reactive behavior. scirp.org

Computational methods can accurately predict spectroscopic data, which is invaluable for confirming molecular structures determined experimentally.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). mdpi.comnih.gov Theoretical chemical shifts for this compound can be calculated and then compared with experimental data obtained from NMR spectroscopy. nih.govuq.edu.au This comparison helps in the definitive assignment of signals in the experimental spectrum to specific atoms in the molecule. researchgate.net

Illustrative Predicted NMR Chemical Shifts (ppm) for this compound Note: Values are relative to TMS and are for illustrative purposes.

Atom¹H Shift (ppm)Atom¹³C Shift (ppm)
H (on C5)7.15C2168.0
H (on C7)7.40C4125.5
H (on NH₂)5.50C5115.2
H (on NH₂)4.80C6145.1

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to infrared (IR) and Raman spectra. mdpi.com Each calculated frequency corresponds to a specific molecular motion, such as the stretching or bending of bonds (e.g., N-H stretch, C-Cl stretch, or aromatic ring vibrations). mdpi.com Because theoretical calculations often overestimate frequencies due to the harmonic approximation, the calculated values are typically scaled by an empirical factor to provide a better match with experimental spectra. researchgate.net This analysis allows for a detailed assignment of the absorption bands observed in experimental IR spectra. mdpi.com

Illustrative Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups Note: Values are scaled and for illustrative purposes.

Vibrational ModeFrequency (cm⁻¹)
N-H Stretch (asymmetric)3450
N-H Stretch (symmetric)3360
C=N Stretch (thiazole)1610
Aromatic C=C Stretch1550
C-Cl Stretch750

Molecular Dynamics (MD) Simulations

While quantum chemical calculations describe the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of a molecule over time, particularly in a solution environment. nih.gov

MD simulations model the movement of atoms and molecules by solving Newton's equations of motion. biointerfaceresearch.com For this compound, an MD simulation would typically place the molecule in a box of solvent molecules (e.g., water or DMSO) and track its movements over a period of nanoseconds. nih.gov

This simulation provides insights into several key areas:

Conformational Flexibility: It reveals how the molecule flexes and changes shape in solution. The rotation around single bonds, such as the C-N bonds of the amino groups, can be observed.

Solvent Interactions: The simulation shows how solvent molecules arrange themselves around the solute and quantifies interactions like hydrogen bonding between the amino groups and the solvent.

These simulations are crucial for understanding how the molecule behaves in a realistic biological or chemical environment, which is often a solution rather than an isolated gas phase. acs.org

Ligand-Protein Interaction Simulations and Binding Site Analysis

Detailed ligand-protein interaction simulations specifically for this compound are not extensively detailed in currently available research literature. However, molecular docking studies on structurally related benzothiazole derivatives provide significant insights into the potential binding modes and key interactions that this compound might form within a protein's active site.

Computational docking allows for the exploration of how a molecule, or ligand, interacts with the binding site of a protein, which can help in predicting its biological activity. For the benzothiazole scaffold, these interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. The structural features of this compound—specifically the amino groups at positions 2 and 6, and the chloro group at position 4—are expected to play a crucial role in its binding affinity and selectivity.

In docking studies of various benzothiazole derivatives, the amino groups are frequently identified as key hydrogen bond donors. For instance, in simulations with the enzyme dihydroorotase, certain benzothiazole compounds showed significant inhibitory activity, which was attributed to specific interactions within the enzyme's active site nih.gov. Similarly, studies targeting the DHPS enzyme revealed that benzothiazole derivatives could fit within the p-aminobenzoic acid (PABA) pocket, forming arene-H interactions and hydrogen bonds with key residues like Gly188 and Lys220 mdpi.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Benzothiazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. Several QSAR studies have been conducted on benzothiazole derivatives to identify the key structural features that influence their therapeutic effects, particularly as anticancer agents.

One approach, Group-based QSAR (GQSAR), has been successfully applied to analyze datasets of benzothiazole derivatives to develop potent anticancer compounds. In these models, the benzothiazole scaffold is divided into fragments (e.g., R1 and R2), and the properties of these fragments are correlated with biological activity. GQSAR analysis has revealed that the presence of hydrophobic groups on certain parts of the molecule can potentiate anticancer activity nih.govmdpi.com.

Another powerful technique is 3D-QSAR, which uses methods like Comparative Molecular Field Analysis (CoMFA). A CoMFA study on benzothiazole derivatives as anticancer agents established a statistically significant model with good predictive ability nih.gov. The results from this model suggested that having an electron-withdrawing group, such as a fluorine atom, on a substituent could increase the positive charges on nearby atoms, which in turn improves the compound's activity nih.gov. The model also highlighted the importance of the substituent's volume for optimal activity nih.gov.

These QSAR models are validated using several statistical parameters, as detailed in the table below.

QSAR Model TypeStatistical ParameterValueSignificance
GQSAR Model A (Anticancer) nih.govmdpi.comr² (Coefficient of Determination)0.81Indicates a good fit of the model to the training data.
q² (Cross-validated r²)0.75Shows good internal predictive ability of the model.
pred_r² (External Validation r²)0.70Demonstrates the model's ability to predict the activity of new compounds.
GQSAR Model C (Anticancer) mdpi.com0.74Represents the variance explained by the model.
0.62Indicates moderate internal predictive power.
pred_r²0.71Shows good predictive capability for an external test set.
3D-QSAR (CoMFA, Anticancer) nih.govConventional r²0.976Indicates a very strong correlation for the training set.
Cross-validation Coefficient (q²)0.642Suggests the model has reasonable predictive ability.

The descriptors identified in these models, such as hydrophilicity, chain count, and electronic properties, provide crucial insights for designing new benzothiazole derivatives with enhanced biological activity nih.govmdpi.com.

In Silico Screening and Virtual Ligand Design

The benzothiazole scaffold is a privileged structure in medicinal chemistry and is frequently used in in silico screening and virtual ligand design to discover novel therapeutic agents. These computational techniques allow researchers to screen large libraries of virtual compounds against a specific biological target, prioritizing a smaller number of promising candidates for synthesis and experimental testing.

Virtual screening campaigns have successfully identified benzothiazole derivatives as potential inhibitors for a variety of targets. For instance, a combination of ligand-based and structure-based approaches has been employed to screen for new benzothiazole compounds as potential inhibitors of Leishmania major Pteridine Reductase 1 (LmPTR1). This process led to the identification of a promising compound with a favorable predicted biological activity, docking score, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Similarly, in silico methods, including 3D-QSAR and molecular docking, have been used to design new pyrimidine-based benzothiazole derivatives as selective inhibitors of cyclin-dependent kinase 2 (CDK2), a target relevant to colon cancer. These computational models help identify the specific chemical modifications that are likely to enhance inhibitory activity, guiding the synthesis of more potent molecules.

The general workflow for these in silico studies involves several key steps:

Target Selection and Preparation: A protein target of interest is identified, and its 3D structure is obtained from databases like the Protein Data Bank (PDB).

Ligand Library Preparation: A library of virtual compounds, often centered around a core scaffold like benzothiazole, is prepared for docking.

Molecular Docking: The virtual ligands are docked into the active site of the target protein to predict their binding orientation and affinity.

Hit Identification and Optimization: Compounds with the best predicted binding scores and interaction profiles are identified as "hits." These can be further optimized in silico by modifying their structure to improve binding and pharmacokinetic properties.

The table below summarizes findings from various in silico studies involving benzothiazole derivatives.

Biological TargetComputational Method(s)Key Findings
Leishmania major Pteridine Reductase 1 (LmPTR1)QSAR, Molecular Docking, Molecular DynamicsIdentified a novel benzothiazole derivative (ZINC72229720) with excellent predicted biological activity and stable binding in the active site.
Cyclin-Dependent Kinase 2 (CDK2)3D-QSAR (CoMFA, CoMSIA), Molecular DockingDeveloped predictive models to guide the design of new pyrimidine-based benzothiazole inhibitors for colon cancer.
Estrogen Receptor (ERα)Molecular Docking (ArgusLab, AutoDock)Designed and synthesized novel benzothiazole derivatives with docking scores superior to the standard drug Tamoxifen, indicating potential as anticancer agents.
E. coli DihydroorotaseMolecular DockingEvaluated novel benzothiazole compounds as potential inhibitors, with some showing significant suppression of enzyme activity, correlating with antibacterial effects nih.gov.

These studies highlight the power of integrated computational methods in the rational design of new bioactive molecules based on the versatile this compound scaffold and its relatives.

Structure Activity Relationship Sar and Pharmacological Potential of 4 Chloro 1,3 Benzothiazole 2,6 Diamine Analogues

Impact of the 4-Chloro Substituent on Electrophilicity and Biological Target Interaction

The presence of a chlorine atom at the 4-position of the benzothiazole (B30560) ring has a profound influence on the molecule's electronic properties and its ability to interact with biological targets. Halogens, being highly electronegative, act as electron-withdrawing groups. This property can significantly alter the charge distribution across the benzothiazole scaffold.

Modulation of Electrophilicity: The electron-withdrawing nature of the chloro group decreases the electron density of the aromatic system. This can enhance the electrophilicity of the benzothiazole ring, making it more susceptible to nucleophilic attack or enabling specific interactions with electron-rich residues within a biological target, such as an enzyme's active site. nih.gov Computational studies on substituted benzothiazoles have shown that electron-withdrawing groups can lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), which can be correlated with the molecule's reactivity and potential for charge-transfer interactions. researchgate.net

Biological Target Interactions: The chloro substituent can participate in various non-covalent interactions that are crucial for ligand-receptor binding. These include:

Halogen Bonding: The chlorine atom can act as a halogen bond donor, forming favorable interactions with electron-rich atoms like oxygen or nitrogen found in the amino acid residues of proteins. This type of interaction is increasingly recognized as a significant contributor to binding affinity and specificity.

Hydrophobic Interactions: The chloro group increases the lipophilicity of its region on the molecule, promoting hydrophobic interactions with nonpolar pockets in a binding site.

Steric Effects: The size of the chlorine atom can influence the conformational preferences of the molecule and dictate how it fits within a binding pocket. The placement at the 4-position can affect the orientation of the entire scaffold relative to its biological target.

Studies on other heterocyclic scaffolds have demonstrated that the nature and position of halogen substituents can significantly impact biological activity, with changes from chloro to bromo or iodo affecting reaction rates and cytotoxicity. acs.org For benzothiazoles specifically, the placement of electron-withdrawing groups like chlorine at the 4 or 5-positions has been associated with an increase in anti-inflammatory activity. researchgate.net

Role of the 2,6-Diamine Moiety in Modulating Biological Activity and Binding Interactions

The amino groups at the C2 and C6 positions are critical functional moieties that heavily influence the compound's physicochemical properties and biological activity. The 2-aminobenzothiazole (B30445) core is a particularly common and important scaffold in medicinal chemistry. nih.gov

Hydrogen Bonding: Both the 2-amino and 6-amino groups can act as hydrogen bond donors, while the nitrogen atoms can also serve as hydrogen bond acceptors. This dual capability allows for the formation of multiple, specific hydrogen bonds with biological targets, which is often a key determinant of binding affinity. nih.gov The 2-amino group, in particular, can form crucial intramolecular or intermolecular hydrogen bonds that stabilize the binding conformation. nih.gov

Solubility and Physicochemical Properties: The presence of two amine groups can increase the polarity and aqueous solubility of the molecule compared to unsubstituted benzothiazoles, which can be advantageous for its pharmacokinetic profile.

Modulation of Basicity: The amino groups impart basic properties to the molecule, allowing for the formation of salts which can further improve solubility and handling. The basicity of these groups can be crucial for ionic interactions with acidic residues (e.g., aspartate, glutamate) in a protein's active site.

Site for Derivatization: The reactivity of the amine groups makes them ideal handles for synthetic modification. nih.gov This allows for the creation of libraries of analogues (e.g., amides, sulfonamides, ureas) to probe the SAR and optimize activity, a common strategy in drug discovery. nih.gov The literature on benzothiazole derivatives reveals that substitutions at the C2 and C6 positions are frequently linked to a variety of biological activities. benthamscience.com

Comparative SAR Analysis of Related Benzothiazole Scaffolds

The specific placement of substituents on the benzothiazole ring is critical for determining the pharmacological profile. Shifting the chloro and amino groups to different positions would likely result in analogues with distinct biological activities.

Chloro Position: Research has shown that moving a substituent, even a simple methyl group, from the C5 to the C6 position on the benzothiazole ring can significantly alter anticancer activity. researchgate.net Similarly, electron-withdrawing groups like chlorine at the 4 or 5-position have been noted to enhance anti-inflammatory effects, suggesting that the 4-chloro substitution is a key feature. researchgate.net Moving the chlorine to the 5, 6, or 7-position would alter the electronic landscape and steric profile of the molecule, leading to different interactions with target proteins.

Amino Position: The 2-amino group is a privileged substituent in many biologically active benzothiazoles. nih.gov Its role in coordinating with biological targets is well-established. Relocating the amino group from the C2 position would fundamentally change the nature of the compound. The 6-amino group also plays a role; for instance, the presence of a nitro or cyano group (both electron-withdrawing) at the C6 position has been found to increase the antiproliferative activity of some benzothiazole derivatives. nih.gov This suggests that an electron-donating amino group at C6, as in the title compound, would confer different properties, potentially favoring other types of activity.

The following table illustrates how positional isomerism in a related series of substituted benzothiazoles can affect biological activity.

Compound Scaffold Substituent Position Observed Activity Trend
Chloro-benzothiazole4- or 5-positionIncreased anti-inflammatory activity researchgate.net
Methyl-benzothiazole5-positionImproved anticancer activity researchgate.net
Nitro/Cyano-benzothiazole6-positionIncreased antiproliferative activity nih.gov

Replacing the chloro and amine groups with other functional moieties provides a powerful tool for optimizing biological activity.

Halogen Substitution: The activity of halogenated compounds often follows a trend related to the halogen's properties (electronegativity, size, polarizability). Replacing chlorine with fluorine, bromine, or iodine can have significant consequences:

Fluorine: Due to its small size and high electronegativity, fluorine can form strong hydrogen bonds and alter metabolic stability. The introduction of fluorine into a benzothiazole structure is a known strategy to enhance its biological profile. psu.edu

Bromine and Iodine: These larger halogens are more polarizable and can form stronger halogen bonds. However, their increased size can introduce steric hindrance, and they may alter the compound's lipophilicity and metabolic fate differently than chlorine. acs.org

Amine Substitution: The primary amine groups at the C2 and C6 positions are versatile points for modification.

Alkylation: Introducing alkyl groups (e.g., methyl, ethyl) to the amines can increase lipophilicity and introduce steric bulk, which can enhance or decrease binding depending on the topology of the target site.

Urea (B33335)/Thiourea (B124793) Formation: Derivatives containing urea or thiourea moieties linked to the 2-amino position of the benzothiazole have shown a broad spectrum of biological activities, including antimicrobial and anticancer effects. nih.gov

Exploration of Specific Pharmacological Activity Categories

The benzothiazole nucleus is a core component of many compounds investigated for their anti-infective properties. researchgate.netnih.gov The combination of a halogen substituent and amino groups, as seen in 4-Chloro-1,3-benzothiazole-2,6-diamine, aligns with structural motifs commonly found in potent antimicrobial agents.

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that substituted benzothiazoles exhibit significant antibacterial and antifungal activity. mdpi.com For instance, certain fluoro- and chloro-substituted 2-aminobenzothiazoles have shown good activity against various bacterial and fungal strains. researchgate.netnih.gov The mechanism often involves the inhibition of essential microbial enzymes. The presence of a chloro group can enhance membrane permeability or improve binding to bacterial targets. The 2-amino group is often crucial for these interactions. Some benzothiazole-thiadiazole hybrids have shown potent activity against strains like Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Aspergillus niger, and Aspergillus flavus. researchgate.net

Antitubercular Activity: Benzothiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. The structural features of this compound are consistent with those of other heterocyclic compounds that have been explored for this purpose.

The table below summarizes the anti-infective activities of various benzothiazole analogues, providing a basis for the potential of this compound.

Benzothiazole Analogue Substituents Target Organism(s) Observed Activity
Fluoro-benzothiazole thiadiazole derivatives6-Fluoro, 2-thiadiazoleB. subtilis, S. aureus, K. pneumonia, E. coli, A. niger, A. flavusGood antibacterial and antifungal activity. researchgate.net
Benzothiazole-based thiazolidinonesVariousE. coli, C. albicansPotent activity with MIC values as low as 15.6 µg/mL. mdpi.com
2-Ureidobenzothiazole derivative2-Ureido, pyridine (B92270) carboxylic acidE. faecalisStrong antibacterial activity with MIC of 0.12 µg/mL. nih.gov
5-Aryl-1,3,4-thiadiazol-2-aminesFluoro/Chloro-phenylS. aureus, B. subtilisGood inhibitory effects with MIC values of 20-28 µg/mL. nih.gov

Anticancer Research and Cell Proliferation Modulation

Analogues of this compound have demonstrated significant potential in anticancer research, exhibiting inhibitory effects against a variety of cancer cell lines. The core benzothiazole structure is a key pharmacophore that contributes to these cytotoxic activities. nih.govinformahealthcare.com

Research has shown that modifications to the benzothiazole scaffold can significantly influence the anticancer potency of these compounds. For instance, the introduction of chloro and dichloro phenyl groups has been found to enhance antiproliferative potential. nih.gov Conversely, the replacement of these groups with hydrogen, methoxy, nitro, trifluoromethyl, and methyl groups tends to decrease this activity. nih.gov

One study reported on semicarbazone-containing benzothiazole derivatives, with one indole-based hydrazine (B178648) carboxamide compound showing potent antitumor activity against human colon cancer (HT29), human lung cancer (H460), non-small cell lung cancer (A549), and human breast cancer (MDA-MB-231) cell lines, with IC50 values of 0.015 µM, 0.28 µM, 1.53 µM, and 0.68 µM, respectively. nih.gov

Another series of benzothiazole derivatives incorporating piperazine (B1678402) moieties displayed cytotoxicity against Heptacellular (HUH-7), Breast (MCF-7), and Colorectal (HCT-116) cancer cell lines. nih.gov A pyridine-containing derivative from this series showed remarkable cytotoxic activity with GI50 values of 7.9 µM, 9.2 µM, and 3.1 µM for HCT-116, MCF-7, and HUH-7, respectively. nih.gov

Furthermore, benzothiazole derivatives linked to 1,3,4-oxadiazole-2-thione have exhibited notable activities against CCRF-CEM (leukemia) cell lines. nih.gov Two specific compounds from this group had CC50 values of 12 ± 2 µM and 8 ± 1 µM, which were comparable to the standard drug Doxorubicin. nih.gov The substitution of a chloro moiety with a bromo group in these structures led to a decrease in their anti-tumor potential. nih.gov

In a separate investigation, a new series of compounds containing both benzothiazole and thiazole (B1198619) moieties were designed and evaluated for their anticancer activity against colon cancer cell lines HCT-116, HCT15, and HT29. nih.gov The results indicated that these designed compounds showed good activity against these cell lines. nih.gov

Additionally, novel 2-amino-benzothiazole derivatives have been synthesized and evaluated as dual inhibitors of VEGFR-2 and BRAF kinase, which are key targets in cancer therapy. mdpi.com The structure-activity relationship (SAR) study of these compounds revealed that 6-unsubstituted benzothiazole analogues generally exerted a better cytotoxic effect than their 6-methyl or 6-chloro substituted counterparts. mdpi.com

Table 1: Anticancer Activity of Selected this compound Analogues

Compound/DerivativeCancer Cell Line(s)Activity MetricValue
Indole based hydrazine carboxamideHT29 (Human colon cancer)IC500.015 µM
Indole based hydrazine carboxamideH460 (Human lung cancer)IC500.28 µM
Indole based hydrazine carboxamideA549 (Non-small cell lung cancer)IC501.53 µM
Indole based hydrazine carboxamideMDA-MB-231 (Human breast cancer)IC500.68 µM
Pyridine containing piperazine benzothiazoleHCT-116 (Colorectal)GI507.9 µM
Pyridine containing piperazine benzothiazoleMCF-7 (Breast)GI509.2 µM
Pyridine containing piperazine benzothiazoleHUH-7 (Heptacellular)GI503.1 µM
Oxadiazole based acetamide (B32628) 19CCRF-CEM (Leukemia)CC5012 ± 2 µM
Oxadiazole based acetamide 20CCRF-CEM (Leukemia)CC508 ± 1 µM

Enzyme Inhibition Studies (e.g., DNA gyrase B, Topoisomerase IV, DprE1)

Analogues of this compound have been extensively studied as inhibitors of essential bacterial enzymes, highlighting their potential as antibacterial agents.

DNA gyrase B and Topoisomerase IV Inhibition:

Bacterial DNA gyrase and topoisomerase IV are crucial enzymes that control the topological state of DNA during replication, making them validated targets for antibacterial drug discovery. nih.govscispace.com Researchers have successfully designed and synthesized benzothiazole-2,6-diamine scaffold-based inhibitors that target the ATP-binding site of DNA gyrase B (GyrB) and topoisomerase IV (ParE). nih.govscispace.com

By replacing the central core of previously reported inhibitors with a benzothiazole-2,6-diamine scaffold and altering substituent positions, scientists developed compounds with nanomolar inhibition of Escherichia coli DNA gyrase and improved inhibition of Staphylococcus aureus DNA gyrase and topoisomerase IV from both bacteria. nih.govscispace.com One particular compound, a 4,5-dichloropyrrole-based benzothiazole inhibitor, demonstrated well-balanced, potent inhibition of all four enzymes in the nanomolar and low micromolar range (0.087 – 1.8 µM). scispace.com

The crystal structure of one of these inhibitors in complex with E. coli DNA gyrase B has provided a detailed understanding of its binding mode within the ATP-binding pocket, offering a solid foundation for structure-based drug design and optimization. nih.govscispace.com Further optimization of this series of analogues has led to compounds with improved inhibition of DNA gyrase and topoisomerase IV from both S. aureus and E. coli, with IC50 values in the nanomolar range. brc.hu

A recent study focused on improving the uptake of these inhibitors into Gram-negative bacteria by conjugating them with small siderophore mimics. nih.gov The most effective conjugate displayed potent inhibition of E. coli DNA gyrase and topoisomerase IV. nih.gov Molecular dynamics simulations revealed that the siderophore mimic moiety significantly contributes to the binding affinity. nih.gov

DprE1 Inhibition:

Decaprenylphosphoryl-β-D-ribose 2-epimerase (DprE1) is an essential enzyme in the biosynthesis of the mycobacterial cell wall, making it a key target for antitubercular drug development. vlifesciences.com Benzothiazole derivatives have been identified as selective inhibitors of DprE1. vlifesciences.com For instance, the benzothiazolyl derivative TCA1 has been reported as a selective inhibitor of DprE1, leading to cell wall inhibition. vlifesciences.com

The development of fused benzothiazolyl-pyrimidine derivatives has been pursued based on homology modeling, molecular docking, and quantitative structure-activity relationship (QSAR) studies with DprE1 as the target protein. vlifesciences.com

Table 2: Enzyme Inhibition by this compound Analogues

Compound/DerivativeTarget EnzymeOrganismInhibition MetricValue
4,5-dichloropyrrole-based benzothiazoleDNA gyrase B, Topoisomerase IVE. coli, S. aureusIC500.087 – 1.8 µM
Benzothiazole-siderophore conjugateDNA gyrase, Topoisomerase IVE. coliPotent InhibitionNot specified
TCA1DprE1Mycobacterium tuberculosisSelective InhibitionNot specified

Anti-inflammatory Investigations

While the primary focus of research on this compound analogues has been in the areas of anticancer and antimicrobial activities, the broader class of benzothiazole derivatives has shown promise in anti-inflammatory investigations. The inherent biological activity of the benzothiazole scaffold suggests that its derivatives, including those of this compound, could possess anti-inflammatory properties. biotech-asia.org

The anti-inflammatory potential of benzoxazole (B165842) derivatives, which share a similar heterocyclic core with benzothiazoles, has been noted. biotech-asia.org This suggests that the structural features of these compounds may contribute to modulating inflammatory pathways.

Although specific studies focusing solely on the anti-inflammatory properties of this compound analogues are not extensively detailed in the provided context, the known anti-inflammatory activity of the broader benzothiazole and related heterocyclic families warrants further investigation into this specific compound's potential in this therapeutic area.

Mechanistic Elucidation of Biological Actions of 4 Chloro 1,3 Benzothiazole 2,6 Diamine Analogues

Investigation of Molecular Pathways and Signaling Cascades Involved in Cellular Responses

Analogues of 4-Chloro-1,3-benzothiazole-2,6-diamine have been shown to modulate critical signaling pathways, primarily those involved in cell cycle regulation and apoptosis. Several studies have demonstrated that these compounds can induce cell cycle arrest, a crucial mechanism for controlling cell proliferation. For instance, certain benzothiazole (B30560) derivatives can trigger a G2/M phase arrest, which is often a consequence of DNA damage. nih.gov This interruption of the cell cycle prevents damaged cells from proceeding to mitosis, providing an opportunity for DNA repair or, alternatively, triggering programmed cell death.

The induction of apoptosis, or programmed cell death, is a hallmark of many biologically active benzothiazole analogues. This process is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program. Research has identified that some benzothiazoles can activate initiator caspases, such as caspase-9, and executioner caspases, like caspase-3. nih.govplos.org The activation of caspase-9 is indicative of the intrinsic or mitochondrial pathway of apoptosis. plos.org One novel benzothiazole derivative, YLT322, was found to induce apoptosis by increasing the expression of the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2. nih.govplos.org This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, a key event in activating the caspase cascade. nih.govplos.org

Furthermore, some benzothiazole compounds have been observed to perturb the cell cycle by causing a significant increase in the sub-G0 cell population, which is characteristic of apoptotic cells with fragmented DNA. nih.gov This effect, coupled with morphological changes like nuclear fragmentation, confirms the pro-apoptotic activity of these molecules. nih.gov

Detailed Enzyme Kinetics and Inhibition Mechanism Studies

The biological effects of benzothiazole analogues are frequently linked to their ability to inhibit specific enzymes. Detailed kinetic studies have provided insight into their mechanisms of action.

Topoisomerase Inhibition: Certain benzothiazole derivatives are potent inhibitors of human DNA topoisomerase IIα, an essential enzyme in managing DNA topology. plos.orgfrontiersin.org Mechanistic studies on the analogue BM3 revealed that it acts as a catalytic inhibitor rather than a topoisomerase poison. nih.govplos.orgfrontiersin.org Unlike poisons that stabilize the DNA-enzyme cleavage complex, BM3 interferes with the enzyme's catalytic cycle, possibly by interacting directly with the DNA-binding site of topoisomerase IIα. plos.org This compound was found to be a DNA minor groove-binding agent, which may contribute to its inhibitory action. plos.orgfrontiersin.org

Kinase Inhibition: Benzothiazole scaffolds have been developed as inhibitors of various protein kinases. For example, derivatives have been synthesized to target Fibroblast Growth Factor Receptor-1 (FGFR-1), a tyrosine kinase involved in cell proliferation and differentiation. nih.gov Molecular docking studies suggest these compounds bind within the ATP-binding pocket of the enzyme. nih.gov Another target is the lymphocyte-specific protein tyrosine kinase (Lck), which plays a critical role in T-cell signaling. researchgate.net

Other Enzyme Targets: Analogues have also been identified as potent and reversible inhibitors of fatty acid amide hydrolase (FAAH), acting as transition-state analogues that mimic the tetrahedral transition state of the substrate. researchgate.net Additionally, dual inhibitors targeting both soluble epoxide hydrolase (sEH) and FAAH have been developed. researchgate.net In the context of bacterial enzymes, benzothiazole-based compounds have shown potent inhibition of DNA gyrase and topoisomerase IV, crucial for bacterial DNA replication. nih.gov

Enzyme Inhibition by Benzothiazole Analogues
Compound/AnalogueTarget EnzymeIC₅₀ ValueInhibition MechanismReference
BM3Human Topoisomerase IIα39 nMCatalytic inhibitor, DNA minor groove binding plos.org
Compound 3 (Oxothiazolidinylidene derivative)FGFR-116.31 nM- nih.gov
Compound 8 (Oxothiazolidinylidene derivative)FGFR-118.08 nM- nih.gov
Analogue 16jFatty Acid Amide Hydrolase (FAAH)PotentReversible, Transition-state analogue researchgate.net
Analogue 18bE. coli DNA GyrasePotentBinds to ATP-binding site nih.gov

Receptor Binding Assays and Characterization of Ligand-Receptor Interactions

Receptor binding assays have been instrumental in identifying the molecular targets of benzothiazole analogues and characterizing the nature of their interactions.

Notably, a series of benzothiazole derivatives have been synthesized and evaluated for their affinity towards dopamine (B1211576) D₂-like receptors (D₂R, D₃R, and D₄R). nih.gov Radioligand competition binding studies using membranes from HEK293 cells expressing these human receptors showed that many analogues exhibit high affinity, often in the low nanomolar range, with a consistent preference for the D₄R subtype over D₂R and D₃R. nih.gov For instance, compound 16a was identified as having high D₄R affinity and selectivity. nih.gov

Molecular modeling and docking studies have further elucidated these ligand-receptor interactions at an atomic level. For benzothiazole-based inhibitors of bacterial DNA gyrase, simulations revealed key interactions within the ATP-binding site of the E. coli GyrB subunit. These include the formation of a salt bridge with Arg136, a cation-π interaction with Arg76, and hydrogen bonds with residues such as Asp73 and Thr165. nih.gov Similarly, docking of an analogue into the VEGFR-2 kinase domain identified hydrogen bonding with essential amino acid residues ASP1044 and LYS868 as crucial for binding. nih.gov These detailed interaction maps are vital for the rational design of more potent and selective inhibitors.

Binding Affinities (Kᵢ, nM) of Benzothiazole Analogues at Dopamine Receptors
CompoundD₂RD₃RD₄RReference
16a130542.5 nih.gov
16f1201302.4 nih.gov
19c1401001.5 nih.gov
19d1501301.1 nih.gov

Cell-Based Assays for Target Engagement and Phenotypic Screening

Cell-based assays are crucial for confirming the biological activity of this compound analogues in a physiological context. These assays range from evaluating general cytotoxicity to screening for specific phenotypic changes.

A variety of benzothiazole derivatives have been assessed for their cytotoxic and anti-proliferative effects against a panel of human cancer cell lines. Assays such as MTT, trypan blue exclusion, and lactate (B86563) dehydrogenase (LDH) release are commonly used to quantify cell viability. For example, a series of novel 4,5,6,7-tetrahydrobenzo[d]thiazole derivatives demonstrated significant cytotoxic responses in human leukemia cell lines (K562 and Reh), with compounds bearing electron-withdrawing groups showing IC₅₀ values below 60 µM. Another study on 2-arylbenzothiazole derivatives attached to a 4-oxothiazolidin-2-ylidene ring reported potent cytotoxic activity against liver (HepG-2) and breast (MCF-7) cancer cell lines. nih.gov

Phenotypic screening has also been employed to identify compounds that modulate specific disease-related cellular processes. In the context of neurodegenerative diseases, rhodacyanine analogues containing a benzothiazole moiety were tested for their ability to reduce the accumulation of pathological tau protein. These screens, conducted in ex vivo brain slices from a mouse model of tauopathy, help to identify compounds with potential therapeutic effects on a specific cellular phenotype.

Cytotoxicity of Benzothiazole Analogues in Cancer Cell Lines
CompoundCell LineCancer TypeActivity (IC₅₀)Reference
5g (tetrahydrobenzo[d]thiazole derivative)K562Leukemia~15 µM
Compound 3 (oxothiazolidinylidene derivative)MCF-7Breast0.73 µM nih.gov
Compound 3 (oxothiazolidinylidene derivative)HepG-2Liver2.06 µM nih.gov
Compound 8 (oxothiazolidinylidene derivative)MCF-7Breast0.77 µM nih.gov
Compound 8 (oxothiazolidinylidene derivative)HepG-2Liver2.21 µM nih.gov

Analysis of Mitochondrial Function and Membrane Potential Perturbations

The mitochondrion is a key organelle in cellular metabolism and a central regulator of the intrinsic apoptotic pathway. Several analogues of this compound have been shown to exert their biological effects by directly targeting mitochondrial function.

A primary mechanism by which these compounds induce apoptosis is through the disruption of the mitochondrial membrane potential (ΔΨm). plos.orgnih.govresearchgate.net A loss of ΔΨm is a critical early event in apoptosis, leading to the opening of the mitochondrial permeability transition pore and the release of pro-apoptotic factors into the cytoplasm. The benzothiazole derivative YLT322 was shown to induce a dose- and time-dependent decrease in ΔΨm in HepG2 cells, as measured by rhodamine 123 staining. plos.org This event was correlated with the release of cytochrome c from the mitochondria into the cytosol, confirming the engagement of the mitochondrial apoptotic pathway. nih.govplos.org

Other studies have corroborated these findings. A novel benzothiazole derivative (BTD) used against colorectal cancer cells was found to evoke the loss of mitochondrial transmembrane potential, an effect linked to an increased generation of reactive oxygen species (ROS). frontiersin.orgresearchgate.net The accumulation of ROS can induce oxidative stress and damage mitochondrial components, further promoting the apoptotic cascade. frontiersin.org This ROS-mitochondria-mediated pathway involves the upregulation of pro-apoptotic proteins like Bax and Bad and the downregulation of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, ultimately leading to caspase activation. frontiersin.org The cytotoxicity of some 2-anilinonicotinyl linked 2-aminobenzothiazoles has also been directly correlated with the loss of mitochondrial membrane potential and the activation of multiple caspases. nih.gov

Derivatization Strategies and Rational Design of Novel Analogues Based on 4 Chloro 1,3 Benzothiazole 2,6 Diamine Scaffold

Chemical Modifications at the Amine Functionalities (e.g., N-alkylation, N-acylation, Schiff base formation)

The presence of two primary amine groups at distinct positions (C2 and C6) on the 4-chloro-1,3-benzothiazole-2,6-diamine core offers a rich opportunity for chemical modification. These functionalities can be targeted to introduce a wide array of substituents, thereby influencing the molecule's steric and electronic properties.

N-alkylation and N-acylation: These are fundamental reactions for modifying the amine groups. N-acylated and N-alkylated 2-aminobenzothiazoles have been synthesized as novel agents for regulating prostaglandin E2 generation, a key mediator in inflammatory diseases. nih.gov For instance, 2-aminobenzothiazoles acylated with moieties like 3-(naphthalen-2-yl)propanoyl or N-alkylated with chains carrying phenyl or naphthalene groups have shown potent inhibitory activity. nih.gov Similarly, acetylation of 2-aminobenzothiazoles can be achieved using acetic acid, providing an alternative to more moisture-sensitive acetylating agents like acetic anhydride or acetyl chloride. umpr.ac.id These strategies can be applied to the diamine scaffold to produce mono- or di-substituted derivatives, depending on the reaction stoichiometry and conditions.

Schiff Base Formation: The condensation of the primary amine groups with various aldehydes or ketones is a straightforward method to generate Schiff bases (imines). This reaction is widely used in the derivatization of aminobenzothiazoles. researchgate.net For example, 2-aminobenzothiazole (B30445) can be condensed with different aromatic aldehydes in an acidic medium to form the corresponding Schiff bases. researchgate.net These imine derivatives can serve as final products or as intermediates for the synthesis of other heterocyclic systems, such as oxazolidinones. researchgate.net The reaction of 2-amino-6-substituted benzothiazoles with aldehydes like o-vanillin is a common strategy to produce biologically active molecules. The azomethine group (–C=N–) in Schiff bases is a crucial pharmacophore that contributes to their biological activities.

Table 1: Examples of Chemical Modifications at Amine Functionalities of Benzothiazole (B30560) Scaffolds
Modification TypeReagents and ConditionsResulting Functional Group/StructureReference Example
N-alkylationAlkyl halide (e.g., carrying a naphthalene or phenyl moiety)Secondary or tertiary amineN-alkylation of 2-aminobenzothiazoles to create anti-inflammatory agents. nih.gov
N-acylationAcid chloride or acetic acidAmideAcylation of 2-aminobenzothiazoles with 3-(naphthalen-2-yl)propanoyl chloride. nih.gov
Schiff Base FormationAromatic aldehydes (e.g., 2-thiophenecarboxaldehyde, o-vanillin), acidic or basic catalyst, refluxImine (Azomethine)Condensation of 2-aminobenzothiazole with various aldehydes. nih.gov

Functionalization of the Benzene (B151609) Ring of the Benzothiazole System

Beyond the amine groups, the benzene portion of the benzothiazole ring offers positions for substitution, allowing for the introduction of diverse functionalities that can significantly alter the molecule's properties.

Direct C-H functionalization has emerged as a powerful tool in synthetic chemistry, enabling the modification of aromatic rings without the need for pre-functionalized starting materials.

C-H Arylation: Palladium-catalyzed direct C-H arylation is a versatile method for creating C-C bonds. This reaction has been successfully applied to benzothiazoles using various arylating agents, such as iodoarenes or aryltrimethylammonium triflates. rsc.orgnih.gov For example, a protocol using a palladium catalyst with an silver promoter in hexafluoroisopropanol (HFIP) as the solvent allows for the direct arylation of benzothiazole at room temperature. rsc.org Such methods can achieve high regioselectivity, for instance, targeting the C7 position of the benzothiazole ring under specific phosphine-free palladium-catalyzed conditions. acs.org This approach is valuable for synthesizing precursors to known anti-tumor agents. rsc.org

C-H Borylation: Iridium-catalyzed C-H borylation is another key strategy for functionalizing aromatic systems. illinois.edu This reaction introduces a boronic ester group onto the ring, which can then be used in subsequent cross-coupling reactions (like Suzuki-Miyaura coupling) to introduce a wide range of substituents. illinois.edu The benzothiazole moiety itself can act as a directing group to guide the borylation to specific C-H bonds, including benzylic positions of substituents attached to the ring. ecnu.edu.cnthieme-connect.com This method provides access to chiral borylated products, which are valuable synthetic intermediates. ecnu.edu.cnthieme-connect.com

Table 2: C-H Functionalization Approaches for Benzothiazole Scaffolds
FunctionalizationCatalyst/ReagentsTypical Position of FunctionalizationSignificance
C-H ArylationPalladium catalysts (e.g., PdCl₂, Pd(OAc)₂), Ag promoter, iodoarenesC2 or C7, depending on conditions rsc.orgacs.orgDirect formation of bi-aryl linkages, synthesis of anti-tumor precursors. rsc.org
C-H BorylationIridium catalysts (e.g., [IrCl(cod)]₂) with a bidentate ligand, B₂pin₂Various positions on the benzene ring or on substituentsInstallation of a versatile boronic ester handle for further derivatization. illinois.eduecnu.edu.cn
C-H Functionalization (General)Palladium/Copper co-catalysisOrtho-position to an activating groupEnables intramolecular C-S bond formation to synthesize 2-cyanobenzothiazoles. mdpi.com

The benzothiazole scaffold can be elaborated by attaching or fusing other heterocyclic or aromatic ring systems, leading to complex molecules with potentially enhanced biological activities. This can be achieved either by building a new ring onto the existing benzothiazole core or by coupling a pre-formed heterocycle to it.

For instance, 2-cyanomethylbenzothiazole can serve as a starting material for synthesizing a variety of fused and appended heterocycles, including pyridine (B92270), pyrazole, and chromene derivatives. tandfonline.com Similarly, 2-aminobenzothiazole derivatives can be acylated with chloroacetyl chloride and then cyclized with thiourea (B124793) to introduce a second 2-aminothiazole moiety. nih.gov This approach allows for the creation of multi-heterocyclic systems. Another strategy involves the synthesis of benzothiazole β-lactam conjugates through the cycloaddition of a ketene with an imine derived from a benzothiazole precursor. nih.gov

Synthesis of Hybrid Molecules and Conjugates

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a new chemical entity with potentially improved affinity, selectivity, or a dual mode of action. The this compound scaffold is an excellent candidate for this approach.

New series of 2-aminobenzothiazole hybrids have been synthesized by linking the core structure to other biologically active moieties such as thiazolidine-2,4-dione, 1,3,4-thiadiazole, or cyanothiouracil. tandfonline.comnih.gov These hybrid molecules have been explored as potential inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a target in cancer therapy. tandfonline.comnih.gov Another strategy involves creating benzothiazole-thiazole hybrids, which have been investigated as broad-spectrum antimicrobial agents. nih.gov The synthesis of these hybrids often involves multi-step sequences, starting from functionalized benzothiazoles. nih.gov The goal of creating such hybrids is to develop multi-target agents that can address complex diseases or overcome drug resistance. tandfonline.comnih.gov

Table 3: Examples of Benzothiazole-Based Hybrid Molecules
Hybrid TypeLinked MoietySynthetic ApproachPotential Application
Benzothiazole-ThiazolidinedioneThiazolidine-2,4-dioneMulti-step synthesis involving linkage to the 2-amino group. nih.govVEGFR-2 inhibition, anticancer. nih.gov
Benzothiazole-Thiadiazole1,3,4-ThiadiazoleLinkage via an aryl urea (B33335) bridge. tandfonline.comAnticancer. tandfonline.com
Benzothiazole-ThiazoleThiazole (B1198619)Three-step route starting from 2-mercaptobenzothiazole. nih.govBroad-spectrum antimicrobial. nih.gov
Benzothiazole-β-Lactamβ-LactamDiastereoselective ketene-imine cycloaddition. nih.govAntimicrobial, antimalarial. nih.gov

Development of Biological Probes and Affinity Ligands

The benzothiazole core is a privileged scaffold in the design of fluorescent probes and affinity ligands due to its favorable photophysical properties and ability to bind to biological targets.

Biological Probes: Benzothiazole derivatives are widely used to create fluorescent probes for detecting and imaging biologically relevant species. acs.orgnih.govmdpi.com For example, probes have been designed for the selective detection of amyloid-β (Aβ) aggregates in Alzheimer's disease, metal ions like Hg²⁺ and Cu²⁺, and reactive oxygen species such as hydrogen peroxide (H₂O₂). acs.orgnih.govnih.gov The design often employs an electron donor-acceptor model interacting with a π-conjugated system, where the benzothiazole acts as a key component. acs.org Functionalization of the scaffold, for instance by introducing a boronic acid ester group, can create a reactive site that triggers a fluorescent "turn-on" response upon interaction with the target analyte like H₂O₂. mdpi.comnih.gov The hydroxyl group on some benzothiazole derivatives can be easily conjugated to other functional groups, making it a versatile platform for designing probes for functional mitochondrial imaging. acs.org

Affinity Ligands: The ability of benzothiazole derivatives to act as potent and selective inhibitors of enzymes, such as monoamine oxidase B (MAO-B), makes them suitable starting points for developing affinity ligands. mdpi.com An affinity ligand is typically an inhibitor modified with a tag (like biotin for affinity purification) or a reactive group (like a photoaffinity label) to covalently bind to its target protein. This allows for the identification and characterization of the biological target. By taking a known benzothiazole-based inhibitor and appending a suitable linker and tag to a non-critical position on the molecule, one can rationally design affinity ligands for target validation and proteomic studies.

Future Research Directions and Unexplored Avenues for 4 Chloro 1,3 Benzothiazole 2,6 Diamine

Identification of Novel Biological Targets and Therapeutic Applications

The benzothiazole (B30560) scaffold is a well-established pharmacophore, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. tandfonline.compcbiochemres.compharmacyjournal.in This suggests that 4-chloro-1,3-benzothiazole-2,6-diamine could serve as a valuable starting point for the development of novel therapeutic agents.

Future research should focus on screening this compound and its derivatives against a diverse panel of biological targets. Given that various 2-(4-aminophenyl) benzothiazoles have shown potent and selective antitumor activity, investigating the cytotoxic effects of this compound against various cancer cell lines would be a logical first step. nih.gov Furthermore, the benzothiazole nucleus is known to interact with a variety of molecular targets, including enzymes and receptors that are crucial in disease pathogenesis. longdom.org

Potential Therapeutic Areas for Exploration:

Therapeutic AreaRationale Based on Benzothiazole DerivativesPotential Molecular Targets
Oncology Potent and selective antitumor activity observed in various cancer cell lines. nih.govtandfonline.comKinases, DNA, Caspases nih.gov
Infectious Diseases Broad-spectrum antimicrobial and antifungal activity. pcbiochemres.commdpi.comBacterial and fungal enzymes, cell wall components
Inflammatory Disorders Anti-inflammatory properties have been reported. pharmacyjournal.inCyclooxygenase (COX), Lipoxygenase (LOX)
Neurodegenerative Diseases Some benzothiazoles interfere with glutamate (B1630785) neurotransmission. longdom.orgDopamine (B1211576) receptors, Monoamine oxidase (MAO) wikipedia.org

Application in Materials Science and Optoelectronic Devices

The conjugated π-system of the benzothiazole ring, combined with the electronic influence of its substituents, makes it a promising candidate for applications in materials science, particularly in the field of optoelectronics. researchgate.net Benzothiazole derivatives have been investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and as fluorescent probes due to their tunable photophysical properties. nih.govnih.gov

The presence of amino and chloro substituents on the this compound backbone is expected to significantly influence its electronic and optical properties. researchgate.networldscientific.com Future studies should involve the synthesis and characterization of polymers and small molecules incorporating this moiety to evaluate their potential in:

Organic Light-Emitting Diodes (OLEDs): As emissive or charge-transporting materials.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells. worldscientific.com

Chemical Sensors: The amino groups could be functionalized to create selective chemosensors for metal ions or other analytes.

Advancements in Scalable and Cost-Effective Synthetic Methods

The widespread investigation and potential commercialization of this compound and its derivatives will heavily depend on the development of efficient, scalable, and cost-effective synthetic routes. While numerous methods exist for the synthesis of the benzothiazole core, many rely on harsh reaction conditions or expensive catalysts. mdpi.comnih.govbohrium.com

Future research in this area should focus on:

Green Chemistry Approaches: Utilizing environmentally benign solvents and catalysts, and minimizing waste generation. bohrium.com This could involve exploring microwave-assisted synthesis or flow chemistry techniques.

One-Pot Syntheses: Developing multi-component reactions that allow for the construction of the target molecule in a single step from simple starting materials.

Catalytic Methods: Investigating novel catalytic systems, such as those based on earth-abundant metals, to improve reaction efficiency and reduce costs. nih.gov

A comparative overview of potential synthetic strategies is presented below:

Synthetic ApproachPotential AdvantagesKey Research Focus
Classical Condensation Reactions Well-established and versatile. nih.govOptimization of reaction conditions for higher yields and purity.
Microwave-Assisted Synthesis Reduced reaction times, often higher yields. mdpi.comExploration of solvent-free conditions.
Flow Chemistry Improved scalability, safety, and process control.Development of continuous flow processes for key intermediates.
Catalytic C-H Functionalization Atom-economical and allows for direct modification of the benzothiazole core.Discovery of regioselective catalysts for the introduction of substituents.

Integration of Artificial Intelligence and Machine Learning for Structure-Based Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. nih.govfrontiersin.org These computational tools can be employed to accelerate the design and optimization of novel derivatives of this compound with desired properties.

Future research should leverage AI and ML for:

Virtual Screening: To identify promising derivatives with high predicted activity against specific biological targets. premierscience.com

De Novo Drug Design: To generate novel molecular structures with optimized properties. researchgate.net

QSAR (Quantitative Structure-Activity Relationship) Modeling: To build predictive models that correlate the structural features of benzothiazole derivatives with their biological activity or material properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: To assess the drug-likeness of potential therapeutic candidates early in the discovery process. nih.gov

Addressing Challenges in Specificity and Selectivity in Biological Systems

A critical aspect of developing any new therapeutic agent is ensuring its specificity and selectivity for the intended biological target to minimize off-target effects and potential toxicity. While benzothiazole derivatives have shown promise as inhibitors of various enzymes, achieving high selectivity can be challenging. nih.govmdpi.com

Future research must focus on:

Rational Drug Design: Utilizing computational tools like molecular docking and molecular dynamics simulations to understand the binding interactions of this compound derivatives with their targets and anti-targets. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogs to identify the structural modifications that enhance selectivity.

Target Profiling: Screening active compounds against a panel of related and unrelated biological targets to assess their selectivity profile.

For instance, studies on benzothiazole inhibitors of phosphoinositide 3-kinase γ (PI3Kγ) have demonstrated that selectivity can be achieved by exploiting subtle differences in the amino acid residues of the binding sites across different isoforms. nih.gov A similar approach could be applied to derivatives of this compound.

Exploration of Pharmacokinetic and Pharmacodynamic Properties in Preclinical Models (excluding human trial data)

Before any potential therapeutic candidate can be considered for clinical development, a thorough understanding of its pharmacokinetic (PK) and pharmacodynamic (PD) properties is essential. researchgate.net Preclinical studies in animal models are crucial for evaluating how the body affects the drug (PK) and how the drug affects the body (PD).

Future preclinical research on promising derivatives of this compound should include:

Pharmacokinetic Studies: To determine key parameters such as bioavailability, plasma half-life, clearance, and metabolic pathways in animal models (e.g., rodents). nih.gov

Pharmacodynamic Studies: To establish a dose-response relationship and to correlate the drug concentration at the target site with its biological effect.

In Vivo Efficacy Studies: To evaluate the therapeutic efficacy of the compounds in relevant animal models of disease.

Data from these preclinical studies will be critical for assessing the therapeutic potential of this compound derivatives and for guiding their further development.

Q & A

Q. What synthetic methodologies are recommended for 4-Chloro-1,3-benzothiazole-2,6-diamine?

A typical synthesis involves refluxing precursor compounds (e.g., substituted hydrazides or benzothiazoles) in polar aprotic solvents like DMSO, followed by purification via recrystallization or column chromatography. For example, refluxing with dichlorophenoxyacetic acid hydrazide in DMSO for 18 hours under reduced pressure, followed by ice-water quenching and ethanol-water recrystallization, yields structurally related benzothiazole derivatives (65% yield) . Chlorination steps may require HCl or CaCl₂·2H₂O in controlled conditions, as seen in analogous chloro-butadiene synthesis .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : To confirm substituent positions and hydrogen environments (e.g., signals at δ 4.0–5.3 ppm for chloro-alkene protons in related compounds) .
  • Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-Cl stretching at ~550–650 cm⁻¹) and conformational isomerism via temperature-dependent studies .
  • X-ray crystallography : For absolute structural confirmation. Tools like SHELX refine crystal structures, even with twinned data .

Advanced Research Questions

Q. How can researchers resolve discrepancies between experimental and computational conformational data for this compound?

Combine vibrational spectroscopy (IR/Raman) with density functional theory (DFT) calculations. For example, temperature-dependent IR studies of 4-chloro-1,2-butadiene revealed rotational isomerism, validated against microwave data . Discrepancies in energy barriers or bond angles can be addressed by refining computational models using experimental torsional parameters.

Q. What strategies minimize by-products during synthesis of this compound?

  • Optimize reaction stoichiometry (e.g., 1:1 molar ratios of amine and aldehyde precursors) .
  • Use glacial acetic acid as a catalyst to enhance selectivity .
  • Purify via high-performance liquid chromatography (HPLC) or centrifugal partition chromatography to isolate target compounds from impurities like N-propyl derivatives .

Q. How is enantiomeric purity determined for this compound derivatives?

Chiral HPLC with columns like Chiralpak® IA/IB is effective. Compare retention times against enantiomerically pure reference standards (e.g., (6S)- or (6R)-tetrahydrobenzothiazole-diamine isomers) . For quantification, use UV detection at λ = 220–260 nm, validated via linear calibration curves (R² > 0.99) .

Q. What are best practices for refining X-ray structures of this compound with twinned crystals?

Use SHELXL’s TWIN and BASF commands to model twin domains. High-resolution data (≤ 0.8 Å) improves refinement accuracy. For example, SHELXTL successfully resolved twinned data for small molecules by partitioning intensity contributions from overlapping lattices .

Data Contradiction and Validation

Q. How should conflicting purity results from HPLC and NMR be addressed?

Cross-validate using orthogonal methods:

  • HPLC-MS : Detects low-abundance impurities undetected by NMR.
  • Elemental analysis : Confirms stoichiometric C/H/N/S/Cl ratios.
  • DSC/TGA : Assess thermal stability and hydrate/solvate content, which may skew NMR integration .

Q. What analytical workflows confirm the absence of regioisomeric impurities in this compound?

  • 2D NMR (COSY, HSQC) : Resolves positional ambiguity in chloro-substituted rings.
  • Single-crystal XRD : Provides unambiguous bond-length/angle data to distinguish isomers .
  • Synthetic controls : Compare with authentic samples of regioisomers (e.g., 5-chloro derivatives) .

Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • Spectroscopy : Temperature-dependent IR/Raman for conformational analysis .
  • Chromatography : Chiral HPLC protocols for enantiopurity assessment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.